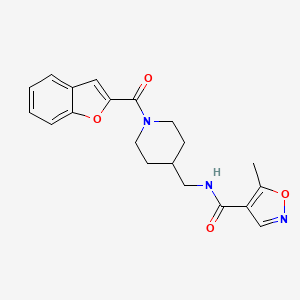![molecular formula C13H18ClNO3S B2836307 N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide CAS No. 1795088-83-3](/img/structure/B2836307.png)
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a cyclopropane ring, a sulfonamide group, a methoxy group, and a chlorophenyl group. These functional groups could influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the cyclopropane ring could influence its stability and reactivity .Aplicaciones Científicas De Investigación
Formation and Reaction Properties
- N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanesulfonamide demonstrates interesting formation and reaction properties. In a study by Jeffery and Stirling (1993), it was observed that methylenecyclopropyl sulfones, which are structurally related, do not form when treated with methanolic methoxide, indicating unique reactive characteristics of these compounds (Jeffery & Stirling, 1993).
Fungicidal Applications
- Research by Li et al. (2013) on similar compounds, N-substituted phenyl-2-acyloxycyclohexylsulfonamides, has shown promising fungicidal activity. A specific compound, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, exhibited better efficacy than commercial fungicides against Botrytis cinerea, a plant pathogen, suggesting potential agricultural applications for N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanesulfonamide (Li et al., 2013).
Synthesis and Catalysis
- The compound and its derivatives have been explored for their utility in synthesis and catalysis. For instance, Stolle et al. (1992) investigated nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, catalyzed by palladium(0), which is relevant to the synthesis processes involving cyclopropane sulfonamides (Stolle et al., 1992).
Anticancer Properties
- A related compound, 2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide (MPSP-001), was found to exhibit potent anti-cancer effects in vitro. This suggests that derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanesulfonamide could potentially be explored for their anticancer properties (Liu et al., 2012).
Crystal Structure and Drug Development
- Köktaş Koca et al. (2015) studied the crystal structure of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds with a 3-chlorophenyl group. These structures are of interest in the development of anticonvulsant drugs for epilepsy treatment, indicating potential medical applications for similar compounds (Köktaş Koca et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry given the known biological activities of sulfonamides. Additionally, studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis process .
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-13(18-2,10-4-3-5-11(14)8-10)9-15-19(16,17)12-6-7-12/h3-5,8,12,15H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRBZHPXYFUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2836229.png)
![N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B2836231.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)
![3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)
![2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2836235.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![Rac-tert-butyl (3R,3AS,6AR)-3-amino-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B2836240.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)

![N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2836247.png)
